Bis(octanoato-O)oxotitanium

Description

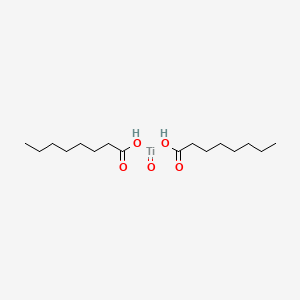

Bis(octanoato-O)oxotitanium is an organometallic titanium complex with the general formula [Ti(O)(O2CC7H15)2], where the titanium(IV) center is coordinated by one oxo ligand (O²⁻) and two monodentate octanoate ligands (C7H15COO⁻). The octanoate ligands, derived from octanoic acid, provide a linear aliphatic chain that influences the compound’s solubility in organic solvents and its thermal stability. This compound is primarily utilized as a precursor in sol-gel processes for synthesizing titanium oxide-based materials and as a catalyst in organic transformations due to its Lewis acidity .

Properties

CAS No. |

60672-71-1 |

|---|---|

Molecular Formula |

C16H32O5Ti |

Molecular Weight |

352.29 g/mol |

IUPAC Name |

octanoic acid;oxotitanium |

InChI |

InChI=1S/2C8H16O2.O.Ti/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);; |

InChI Key |

XGTRUPWCHVMVID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.O=[Ti] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(octanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octanoic acid under controlled conditions. The reaction proceeds as follows:

Reaction Setup: Titanium tetrachloride is dissolved in an appropriate solvent, such as toluene or dichloromethane.

Addition of Octanoic Acid: Octanoic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

Stirring and Heating: The mixture is stirred and gradually heated to reflux, allowing the reaction to proceed to completion.

Purification: The resulting product is purified through filtration and recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Bis(octanoato-O)oxotitanium undergoes various chemical reactions, including:

Scientific Research Applications

Bis(octanoato-O)oxotitanium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(octanoato-O)oxotitanium involves its interaction with molecular targets through its titanium center. The compound can undergo photo-redox reactions, where it absorbs light and undergoes electron transfer processes . This photoactivity is crucial for its applications in photocatalysis and photodynamic therapy. The titanium center can also coordinate with various ligands, influencing its reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Titanium(IV) Complexes with Carboxylate and β-Diketonate Ligands

| Compound Name | Formula | Ligand Type | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Bis(octanoato-O)oxotitanium | [Ti(O)(O2CC7H15)2] | Aliphatic carboxylate | ~450* | Sol-gel precursors, catalysis |

| Bis(TMHD)oxotitanium(IV) | [Ti(O)(C11H19O2)2] | β-diketonate (TMHD) | 486.3 | Thin-film deposition, CVD |

| Potassium titanium oxalate | K2[TiO(C2O4)2]·2H2O | Oxalate (bidentate) | 354.2 | Photocatalysis, dye-sensitized solar cells |

| Polynuclear oxotitanium polymer | [–Ti(OH)2–O–]n | Hydroxo/oxo bridges | Variable | Ceramic coatings, adsorbents |

*Estimated based on ligand molecular weight.

Key Observations:

- Ligand Steric and Electronic Effects: The octanoate ligand in this compound imparts higher solubility in nonpolar solvents compared to the bulky β-diketonate ligand in Bis(TMHD)oxotitanium(IV), which enhances volatility for chemical vapor deposition (CVD) but reduces solubility . Oxalate ligands in potassium titanium oxalate form bidentate coordination, increasing complex stability and enabling applications in aqueous-phase photocatalysis .

- Thermal Stability: Polynuclear oxotitanium compounds (e.g., [–Ti(OH)2–O–]n) exhibit superior thermal stability (>400°C) due to their extended polymeric networks, whereas monomeric carboxylate or β-diketonate complexes decompose at lower temperatures (200–300°C) .

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data*

| Compound | IR ν(C=O) (cm⁻¹) | UV-Vis λmax (nm) | ¹H-NMR δ (ppm, ligand region) |

|---|---|---|---|

| This compound | 1550–1600 | 260–280 | 0.8–1.5 (alkyl chain) |

| Bis(TMHD)oxotitanium(IV) | 1520–1580 | 290–310 | 1.2–1.6 (methyl groups) |

| Potassium titanium oxalate | 1630–1680 | 320–340 | N/A (paramagnetic Ti⁴⁺) |

*Data inferred from analogous compounds and methodologies described in .

Insights:

- The IR spectra of carboxylate complexes show ν(C=O) stretches at higher wavenumbers (1550–1600 cm⁻¹) compared to β-diketonates (1520–1580 cm⁻¹), reflecting differences in ligand electron density .

- Potassium titanium oxalate lacks ¹H-NMR signals due to paramagnetic broadening, unlike the diamagnetic octanoate and TMHD complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.